B613339 Boc-trp-obzl CAS No. 57229-67-1

Boc-trp-obzl

Cat. No. B613339
CAS RN: 57229-67-1
M. Wt: 394.5
InChI Key:
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Description

“Boc-trp-obzl” is a compound with the IUPAC name benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoate . It has a molecular weight of 394.47 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “Boc-trp-obzl” involves the use of 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) added to a solution of Boc-Trp and HCl·Trp-OBzl in anhydrous THF . The reaction mixture is adjusted to pH 8 with NMM and stirred for 24 hours . The residue is then purified by column chromatography .


Molecular Structure Analysis

The InChI code for “Boc-trp-obzl” is 1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 .


Chemical Reactions Analysis

“Boc-trp-obzl” is used in peptide synthesis . It can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

“Boc-trp-obzl” is a solid compound with a molecular weight of 394.47 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

1. Neurokinin Receptor Ligands

Boc-trp-obzl derivatives have been synthesized and evaluated for their potential as ligands for neurokinin (NK) receptors . These receptors are involved in numerous physiological processes, including pain perception and inflammation. By modifying the structure of Boc-trp-obzl, researchers aim to optimize affinities for NK1 and NK2 receptors, which could lead to the development of new therapeutic agents for treating conditions like depression, anxiety, and chronic pain.

2. Anti-Proliferative Agents

Compounds derived from Boc-trp-obzl have shown promise as anti-proliferative agents . These substances can inhibit the growth of cancer cells, making them potential candidates for anti-cancer drugs. The mechanism of action often involves the intercalation into DNA, preventing replication and thus inhibiting tumor growth.

3. Peptide-Conjugate Design

The stability and therapeutic potential of bioactive macromolecules like peptides can be enhanced by conjugating them with Boc-trp-obzl . This modification can lead to the development of more stable peptide-based drugs with improved pharmacokinetic properties, which are crucial for treating various diseases.

5. Biological Evaluation and Optimization

The biological activity of Boc-trp-obzl derivatives is often evaluated using various assays to determine their therapeutic potential . Modifications to the Boc-trp-obzl structure can lead to increased selectivity and potency for specific biological targets, which is a critical step in drug optimization.

8. Therapeutic Agent Development

The modification of Boc-trp-obzl leads to the creation of novel therapeutic agents with specific functions, such as anti-inflammatory and antioxidant properties . These agents can be tailored to target specific pathways in the body, offering new treatment options for various health conditions.

Safety And Hazards

“Boc-trp-obzl” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

“Boc-trp-obzl” and its derivatives have shown promise in the field of anti-tumor research . Further studies could explore the potential of these compounds in the treatment of various types of cancer .

properties

IUPAC Name

benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMCPAAFDOVLDW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-trp-obzl

Citations

For This Compound
11
Citations
K Williams, B Halpern - Australian Journal of Chemistry, 1975 - CSIRO Publishing
… t-Boc-Trp-OBzl (394 mg, 1 mmol) was dissolved in formic acid (6 ml, 98 %) and the solution was left at room temperature for 3 h. The formic acid was removed under vacuum below 30C …
Number of citations: 2 www.publish.csiro.au
MS Bernatowicz, HG Chao, GR Matsueda - Tetrahedron letters, 1994 - Elsevier
… The reactivities of Boc-Mpe ester 4 and its benzyl ester counterpart (Boc-Trp-OBzl) were compared under similar catalytic hydmgenolysis conditions (10% Pd-C cat., slight positive …
Number of citations: 7 www.sciencedirect.com
N FUJI, S FUTAKI, K YASUMURA - jlc.jst.go.jp
The mesitylenesulfonyl (Mts) group was introduced at the N “of tryptophan by Illi’s method. This group is stable under various conditions required for practical peptide synthesis, such as …
Number of citations: 0 jlc.jst.go.jp
R Millet, JF Goossens, K Bertrand-Caumont… - Letters in Peptide …, 1999 - Springer
… Boc-Trp-OBzl(CF3)2 was synthesized by alkylating the cesium salt of N-Boc tryptophan in DMF with 3,5-bis(trifluoromethyl)benzyl chloride; removal of the Boc group was effective with …
Number of citations: 16 link.springer.com
Y Nishiuchi, H Nishio, T Inui, T Kimura, S Sakakibara - Tetrahedron letters, 1996 - Elsevier
… Each N~-protecting group was introduced by acylation of Boc-Trp-OPac (Pac: phenacyl) or Boc-TrpOBzl using the chloroformate of the respective cycloalkylalcohols in dichloromethane …
Number of citations: 35 www.sciencedirect.com
VF Pozdnev - International Journal of Peptide and Protein …, 1992 - Wiley Online Library
Activation of carboxylic acids was achieved via dialkyl pyrocarbonates (ROCO 2 O, R= C 2 H 5 , i‐C 3 H 7 , sec‐C 4 H 9 , tert.‐C 4 H 9 ) in aprotic solvents in the presence tertiary amines…
Number of citations: 40 onlinelibrary.wiley.com
VF Pozdnev - Organic preparations and procedures international, 1998 - Taylor & Francis
Dialkyl pyrocarbonates were discovered by Boehm and Mehta when treatment of the alkaloid emetin with ethyloxycarbonyl chloride followed by addition of sodium hydroxide, led to the …
Number of citations: 9 www.tandfonline.com
T Nakata, M Nakatani, M Takahashi, J Okai… - Bulletin of the …, 1996 - journal.csj.jp
Some (p-hydroxyphenyl)benzylmethylsulfonium salts were prepared. These compounds generated a benzyl cation and converted not only N-acylamino acids but also N-acylpeptides …
Number of citations: 9 www.journal.csj.jp
Y Nishiuchi, H Nishio, T Inui, T Kimura - Peptide Chemistry, 1995 - Chemical Society
Number of citations: 0
U Weber - Zeitschrift für Naturforschung B, 1976 - degruyter.com
… Boc-Trp-OBzl … Boc-Trp-OBzl). Die öhgen Verbindungen waren jedoch alle chromatographisch einheitlich (Laufmittel : Butanol: Eisessig : Wasser 4 : 1 : 1 …
Number of citations: 5 www.degruyter.com

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